Hydroxy Varenicline N-Trifluoroacetate

描述

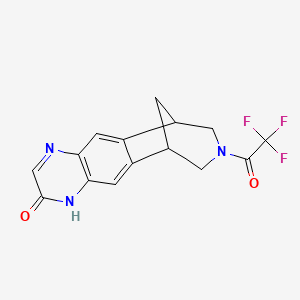

Hydroxy Varenicline N-Trifluoroacetate (CAS: 357426-10-9) is a trifluoroacetate salt of a hydroxylated metabolite of varenicline, a partial nicotine receptor agonist used in smoking cessation therapy. Its molecular formula is C₁₅H₁₂F₃N₃O₂, with a molecular weight of 323.27 g/mol . The compound is stored at +4°C and is categorized as a metabolite reference material in pharmaceutical toxicology studies. Its SMILES notation (C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F) highlights a bicyclic structure modified by a trifluoroacetate group, enhancing its stability and solubility in polar solvents .

准备方法

Hydroxy Varenicline N-Trifluoroacetate is synthesized through a series of chemical reactions involving Varenicline and trifluoroacetic acid. The synthetic route typically involves the protection of Varenicline with trifluoroacetic acid to form the N-Trifluoroacetate derivative . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反应分析

Hydroxy Varenicline N-Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Hydroxy Varenicline N-Trifluoroacetate has several scientific research applications:

作用机制

Hydroxy Varenicline N-Trifluoroacetate exerts its effects through its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a partial agonist at these receptors, particularly the α4β2 subtype . This interaction modulates dopaminergic function, reducing nicotine cravings and withdrawal symptoms . The molecular targets include various nAChR subtypes, and the pathways involved are primarily related to dopaminergic signaling .

相似化合物的比较

Comparison with Structurally Related Trifluoroacetate Compounds

N-Hydroxysuccinimidyl Trifluoroacetate (NHS-TFA)

- Molecular Formula: Likely C₄H₄F₃NO₄ (derived from N-hydroxysuccinimide and trifluoroacetic anhydride) .

- Applications : Used as an activating agent in peptide synthesis. Synthesized via reaction of N-hydroxysuccinimide with trifluoroacetic anhydride, yielding a colorless solid .

- Its primary role is in organic synthesis rather than pharmacological studies.

N-Methylaniline Trifluoroacetate (1:1)

- Molecular Formula: C₉H₁₀F₃NO₂ (molecular weight: 221.18 g/mol) .

- Applications : Likely used as an intermediate in organic reactions.

- Key Differences : A simpler aromatic amine salt, contrasting with Hydroxy Varenicline’s complex heterocyclic structure. Its pharmacological relevance is undocumented.

EG00229 Trifluoroacetate

- Molecular Formula: Contains N₂-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine with trifluoroacetate .

- Applications : High-purity HPLC-grade compound (98% purity) for analytical applications.

- Key Differences : Designed for precision chromatography, unlike Hydroxy Varenicline’s role as a metabolite. Its benzothiadiazole-arginine backbone enables unique interactions in separation processes.

Phenyl Trifluoroacetate

- Molecular Formula : C₈H₅F₃O₂ (molecular weight: 190.12 g/mol ) .

- Applications : Laboratory reagent for acylations.

Functional and Pharmacological Comparisons

Pharmacological Activity

Hydroxy Varenicline N-Trifluoroacetate is derived from varenicline, a partial agonist at α4β2 nicotinic acetylcholine receptors . While varenicline enhances reinforcement in rodents, its metabolite’s activity is less documented but critical for toxicology profiling . In contrast, N-Methylaniline Trifluoroacetate and Phenyl Trifluoroacetate lack direct pharmacological roles.

Physicochemical Properties and Stability

生物活性

Hydroxy Varenicline N-Trifluoroacetate is a derivative of varenicline, primarily known for its role as a partial agonist at nicotinic acetylcholine receptors. This compound has garnered attention due to its potential applications in smoking cessation and other therapeutic areas related to addiction and neurological disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The trifluoroacetate group enhances its pharmacological properties, potentially improving efficacy and bioavailability compared to its parent compound, varenicline. The compound is characterized by:

- Partial Agonist Activity : Exhibits partial agonism at alpha-4 beta-2 nicotinic acetylcholine receptors.

- Chemical Reactivity : Capable of undergoing hydrolysis to yield Hydroxy Varenicline and trifluoroacetic acid, influencing its metabolic pathways.

This compound acts primarily by:

- Receptor Activation : It partially activates nicotinic acetylcholine receptors, mimicking nicotine's effects while reducing withdrawal symptoms and cravings associated with nicotine dependence.

- Influencing Neurotransmitter Release : The compound modulates neurotransmitter release in the cholinergic system, potentially affecting mood and cognition.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Solubility : Slight solubility in chloroform and methanol, which may affect its absorption and distribution in biological systems.

- Metabolism : As a metabolite of varenicline, it contributes to the overall pharmacological effects observed with varenicline treatment.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound and related compounds:

- Smoking Cessation Trials : Clinical trials have demonstrated that varenicline (and by extension, its derivatives) significantly improves smoking cessation rates compared to placebo. For instance, a study showed that participants using varenicline had a continuous abstinence rate of 38.2% versus 11.6% for placebo during the initial weeks .

- Safety Assessments : A meta-analysis indicated that varenicline users did not exhibit an increased risk for major cardiovascular or neuropsychiatric events compared to nicotine replacement therapies (NRT) . This suggests that this compound may share a similar safety profile.

- Neurological Impact Studies : Research indicates that compounds like this compound may influence dopamine levels through modulation of nicotinic receptors, which is crucial for understanding their role in addiction treatment .

属性

IUPAC Name |

14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPELGARMUSJCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857858 | |

| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357426-10-9 | |

| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。